

Application Notes and Protocols for the Mass Spectrometric Fragmentation Analysis of Ceftezole

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Compound of Interest		
Compound Name:	Ceftezole	
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Introduction

Ceftezole is a first-generation cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. Understanding its behavior under mass spectrometric analysis is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development and manufacturing. This document provides detailed application notes and protocols for the fragmentation analysis of **Ceftezole** using mass spectrometry, primarily focusing on electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS). The provided methodologies are based on established practices for the analysis of cephalosporin antibiotics and data inferred from structurally similar compounds.

Molecular Structure and Properties

Chemical Formula: C13H12N8O4S3[1][2]

Molecular Weight: 440.48 g/mol [2]

Monoisotopic Mass: 440.01436441 Da[1]

• IUPAC Name: (6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]



Predicted Mass Spectrometry Fragmentation Analysis

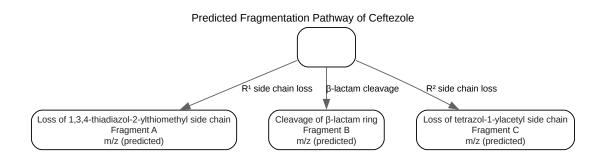
Due to the limited availability of direct experimental fragmentation data for **Ceftezole**, the following analysis is based on the known fragmentation patterns of the structurally similar cephalosporin, Cefazolin, and the general fragmentation behavior of the cephalosporin class of antibiotics.[3][4][5][6]

In positive ion mode ESI-MS, **Ceftezole** is expected to be readily protonated to form the precursor ion [M+H]⁺. The exact mass of this ion can be calculated from its chemical formula.

Table 1: Predicted Precursor Ion of Ceftezole

Ion Species	Calculated m/z
[M+H] ⁺	441.0222

Upon collision-induced dissociation (CID) in MS/MS analysis, the [M+H]⁺ ion of **Ceftezole** is predicted to undergo characteristic fragmentation, primarily involving the cleavage of the β -lactam ring and the loss of its side chains. The proposed fragmentation pathway is illustrated below.





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Caption: Predicted fragmentation of **Ceftezole**.

Table 2: Predicted Fragment Ions of Ceftezole

Based on the fragmentation pattern of Cefazolin, the following are the predicted major fragment ions for **Ceftezole**. It is important to note that these are theoretical values and require experimental verification.

Precursor Ion (m/z)	Predicted Fragment Ion (m/z)	Proposed Structure/Loss
441.02	323.06	Loss of the 1,3,4-thiadiazole-2-thiol side chain
441.02	299.04	Cleavage of the β-lactam ring
441.02	156.01	Fragment corresponding to the 1,3,4-thiadiazole-2-thiomethyl moiety
441.02	125.03	Fragment corresponding to the tetrazol-1-ylacetyl moiety

Experimental Protocols

The following protocols are adapted from established methods for the analysis of cephalosporin antibiotics by LC-MS/MS and can be used as a starting point for the analysis of **Ceftezole**.[7][8][9][10]

I. Sample Preparation

- Standard Solution Preparation:
 - Prepare a stock solution of Ceftezole sodium salt in a suitable solvent such as water or methanol at a concentration of 1 mg/mL.

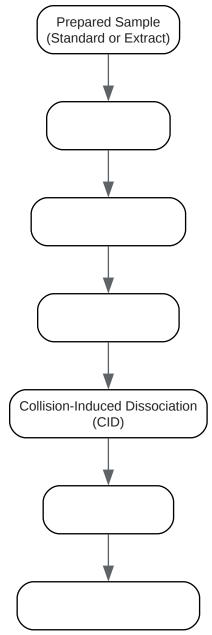


- Perform serial dilutions with the initial mobile phase composition to prepare working standard solutions at desired concentrations (e.g., 1 μg/mL, 100 ng/mL, 10 ng/mL).
- Biological Matrix (e.g., Plasma, Urine) Sample Preparation:
 - Protein Precipitation: For plasma samples, add three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins. Collect the supernatant.
 - Solid-Phase Extraction (SPE): This is recommended for cleaner samples and lower detection limits.
 - Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the pre-treated sample onto the cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the analyte with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

II. LC-MS/MS Analysis



LC-MS/MS Workflow for Ceftezole Analysis



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Caption: General workflow for LC-MS/MS analysis.

Table 3: Recommended LC-MS/MS Parameters for Ceftezole Analysis



Parameter	Recommended Condition	
Liquid Chromatography		
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Gradient	Start with 5% B, ramp to 95% B over 5-10 minutes	
Flow Rate	0.2 - 0.4 mL/min	
Column Temperature	25 - 40 °C	
Injection Volume	5 - 10 μL	
Mass Spectrometry		
Ionization Mode	Electrospray Ionization (ESI), Positive	
Capillary Voltage	3.0 - 4.5 kV	
Source Temperature	120 - 150 °C	
Desolvation Temperature	350 - 450 °C	
Cone Voltage	20 - 40 V	
Collision Gas	Argon	
Collision Energy	Optimize for characteristic fragment ions (e.g., 15-30 eV)	
Scan Mode	Product Ion Scan (for fragmentation pattern) or Multiple Reaction Monitoring (MRM) (for quantification)	

Data Presentation and Interpretation



Quantitative data should be summarized in tables for clear comparison. For fragmentation analysis, a table listing the precursor ion m/z, fragment ion m/z, and their relative intensities is essential. When developing a quantitative assay, a calibration curve should be generated, and the linearity, limit of detection (LOD), and limit of quantification (LOQ) should be reported.

Conclusion

The mass spectrometric analysis of **Ceftezole**, guided by the principles of cephalosporin fragmentation and methodologies established for similar compounds, provides a robust framework for its characterization and quantification. The protocols and data presented in these application notes serve as a comprehensive starting point for researchers and professionals in drug development. Experimental verification of the predicted fragmentation patterns is highly recommended to establish a definitive mass spectral library for **Ceftezole**.

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